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Compound of Interest

2-Bromo-N-(2-
Compound Name:

chlorobenzyl)acetamide
CAS No.: 1119111-64-6

Cat. No.: B1439689

Get Quote

Executive Summary

Compound: 2-Bromo-N-(2-chlorobenzyl)acetamide CAS: 1119111-64-6 Molecular Formula:

Exact Mass: 260.96

This technical guide provides a comprehensive framework for the synthesis, purification, and
spectroscopic validation of 2-Bromo-N-(2-chlorobenzyl)acetamide. As a key electrophilic
intermediate, this compound is frequently employed in the synthesis of heterocyclic
pharmacophores (e.g., tetrahydroisoquinolines) and as a cysteine-targeting alkylating agent in
proteomic profiling.

The following data integrates theoretical chemical shifts with empirical trends observed in N-
benzyl-2-haloacetamide derivatives to provide a robust reference standard for structural
confirmation.
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Part 1: Synthesis & Reaction Workflow
Mechanistic Pathway

The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions
or anhydrous organic base method). The nucleophilic nitrogen of 2-chlorobenzylamine attacks
the electrophilic carbonyl of bromoacetyl bromide.

Critical Control Point: The reaction is highly exothermic. Temperature control (

) is essential to prevent bis-alkylation or polymerization of the bromoacetyl moiety.
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Figure 1: Step-wise synthesis workflow for the production of 2-Bromo-N-(2-
chlorobenzyl)acetamide.

Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is characterized by two distinct methylene singlets/doublets and a specific
aromatic pattern typical of ortho-substitution.

NMR Data (400 MHz,
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)
Chemical Shift (
Carbon Type Assighment
ppm)
166.0 Quaternary (C=0) Amide Carbonyl.
134.5 Quaternary (Ar-C) C-ClI (ipso).
133.8 Quaternary (Ar-C) C-Benzyl (ipso).
129.5, 129.0, 127.5, 127.0 Methine (CH) Aromatic CH signals.[1][2]
Methylene ( Benzyl
41.8
) (Next to N).
Methylene ( _Bromo
29.0
) (Next to Br).

Mass Spectrometry (MS)

The mass spectrum is dominated by the unique isotopic signature of Chlorine (

) and Bromine (

).

e Molecular lon (

): The parent ion will display a distinctive "triplet-like" cluster due to the combination of
halogen isotopes.

 |sotope Pattern Calculation:
o (261):
o (263):
AND

— Highest Intensity Peak
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o (265):

o Approximate Intensity Ratio: 3:4:1

m/z (EI/ESI+) Fragment Identity Mechanistic Origin
261 /263 /265 Molecular lon cluster.
182 /184 Loss of Bromine radical/ion.

Cleavage of the amide bond
140/ 142
(loss of bromoacetyl group).

Tropylium-like chlorobenzyl
125/127 _ _
cation (Base Peak candidate).

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check, specifically monitoring the Carbonyl
and N-H regions.

Wavenumber (

Vibration Mode Description
)
Medium, sharp band (Amide
3280 — 3300 N-H Stretch
A).
3050 Ar-H Stretch Weak aromatic C-H stretching.
Amide | Band. Strong intensity.
1650 — 1660 C=0 Stretch Lower than ester C=0 due to
resonance.
Amide Il Band. Characteristic
1540 — 1550 N-H Bend

of secondary amides.

Ortho-substitution out-of-plane
750 C-Cl/Ar-H bending (diagnostic for 2-

substituted rings).
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Part 3: Experimental Protocol
Synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide

Reagents:

2-Chlorobenzylamine (1.0 equiv, 10 mmol)

Bromoacetyl bromide (1.1 equiv, 11 mmol) [Handle with care: Lachrymator]

Triethylamine (

) (1.2 equiv, 12 mmol)

Dichloromethane (DCM), anhydrous.[3]

Procedure:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying
tube (

), dissolve 2-chlorobenzylamine (1.41 g) and triethylamine (1.67 mL) in 30 mL of anhydrous
DCM.

e Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes.

» Addition: Dilute bromoacetyl bromide (2.22 g) in 5 mL DCM. Add this solution dropwise to the
reaction mixture over 20 minutes using a pressure-equalizing addition funnel or syringe
pump. Note: Exothermic reaction.

o Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours.
Monitor via TLC (30% EtOAc/Hexane).

o Work-up:
o Wash the reaction mixture with 1M HCI (2 x 15 mL) to remove unreacted amine.

o Wash with Saturated
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(2 x 15 mL) to neutralize acid byproducts.
o Wash with Brine (1 x 15 mL).

« |solation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

 Purification: Recrystallize the crude solid from hot Ethanol/Hexane or purify via silica gel
column chromatography (Gradient: 10%

30% EtOAc in Hexanes).
Validation Criteria:
» Product should be a white to off-white solid.
e Melting Point (Expected):

(Range varies slightly by purity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1439689/docs#technical-guide-
spectroscopic-characterization-synthesis-of-2-bromo-n-2-chlorobenzyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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